molecular formula C18H23N3O3 B11608925 2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid CAS No. 700350-75-0

2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid

Cat. No.: B11608925
CAS No.: 700350-75-0
M. Wt: 329.4 g/mol
InChI Key: VNWDGQMXXIEUAP-UHFFFAOYSA-N
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Description

2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone modified with a 3-oxo-propyl side chain and a 1-phenylpyrazol-3-ylamino group. Its molecular formula is C₁₇H₂₂N₃O₃, with a molecular weight of 316.38 g/mol and an estimated polar surface area (PSA) of ~100 Ų, indicating moderate polarity.

Properties

CAS No.

700350-75-0

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

2-[3-oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid

InChI

InChI=1S/C18H23N3O3/c1-2-3-7-14(18(23)24)10-11-17(22)19-16-12-13-21(20-16)15-8-5-4-6-9-15/h4-6,8-9,12-14H,2-3,7,10-11H2,1H3,(H,23,24)(H,19,20,22)

InChI Key

VNWDGQMXXIEUAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)NC1=NN(C=C1)C2=CC=CC=C2)C(=O)O

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The phenylpyrazole core is synthesized via Knorr-type cyclocondensation of phenylhydrazine with β-keto esters or 1,3-diketones. For example:

  • Reactants : Ethyl 3-oxo-3-phenylpropanoate (β-keto ester) and phenylhydrazine.

  • Conditions : Reflux in ethanol with catalytic acetic acid (80°C, 6–8 h).

  • Yield : 75–85% for 1-phenylpyrazol-3-amine intermediates.

Alkylation and Amination

The hexanoic acid chain is introduced via Mitsunobu reaction or nucleophilic substitution :

  • Reactants : 1-Phenylpyrazol-3-amine, 3-bromohexanoic acid.

  • Conditions : THF, DIAD (diisopropyl azodicarboxylate), triphenylphosphine (0°C to RT, 12 h).

  • Yield : 60–70%.

Mechanistic Insight :
The reaction proceeds through an SN2 mechanism, with the amine attacking the bromohexanoate intermediate. Steric hindrance from the hexanoic chain often necessitates extended reaction times.

Microwave-Assisted Multicomponent Synthesis

One-Pot Approach

Modern methods leverage microwave irradiation to accelerate cyclocondensation and amidation:

  • Reactants : Hexanoic acid, methyl acrylate, phenylhydrazine, and ammonium acetate.

  • Conditions : Microwave reactor (150 W, 120°C, 20 min).

  • Yield : 82–88%.

Advantages :

  • Reduced reaction time (20 min vs. 8 h for conventional methods).

  • Improved regioselectivity for the 1-phenylpyrazole isomer.

Post-Functionalization

The ketone group is introduced via oxidation of a secondary alcohol :

  • Reactants : 3-Hydroxy intermediate, Jones reagent (CrO3/H2SO4).

  • Conditions : 0°C to RT, 2 h.

  • Yield : 90–95%.

Stepwise Fragment Coupling

Synthesis of Hexanoic Acid-Ketone Intermediate

A Claisen condensation forms the ketone-hexanoate backbone:

  • Reactants : Ethyl hexanoate and ethyl acetate.

  • Conditions : Sodium ethoxide in dry ethanol (reflux, 4 h).

  • Yield : 70–75%.

Coupling with Phenylpyrazole Amine

EDC/HOBt-mediated amidation links the fragments:

  • Reactants : 3-Oxohexanoic acid, 1-phenylpyrazol-3-amine.

  • Conditions : DMF, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), RT, 24 h.

  • Yield : 65–72%.

Comparative Analysis of Methods

Method Key Steps Yield Time Advantages Limitations
CyclocondensationPyrazole formation + alkylation60–70%18–24 hHigh selectivityMultiple purification steps
Microwave-assistedOne-pot synthesis82–88%30 minRapid, energy-efficientSpecialized equipment required
Stepwise couplingFragment assembly65–72%28 hModular design for analogsLower overall yield

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Unwanted regioisomers (e.g., 1-phenylpyrazol-5-amine) may form during cyclocondensation. Strategies to mitigate this include:

  • Solvent tuning : Using DMF instead of ethanol increases 3-isomer selectivity (85% vs. 70%).

  • Catalysts : Nano-ZnO improves regioselectivity to >95% for 1-phenylpyrazol-3-amine.

Purification Challenges

The polar hexanoic acid group complicates isolation. Solutions include:

  • Acid-base extraction : Partitioning between ethyl acetate (organic) and 1M NaOH (aqueous).

  • Crystallization : Recrystallization from isopropyl alcohol/water (3:1) yields >99% purity .

Chemical Reactions Analysis

Reaction Pathways and Functional Groups

The compound’s reactivity is primarily governed by its:

  • Amide bond (between the amino group and the pyrazole ring)

  • Ketone group (3-oxo)

  • Carboxylic acid (hexanoic acid)

  • Aromatic rings (phenyl and pyrazole)

Amide Bond Reactions

The amide bond may undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative. This is consistent with general amide chemistry .

Ketone Reactivity

The ketone group can participate in nucleophilic additions (e.g., formation of enolates, aldol condensations) or reduction to a secondary alcohol. Analogous ketones in similar compounds exhibit reactivity under such conditions .

Carboxylic Acid Functionalities

The hexanoic acid moiety may undergo:

  • Esterification with alcohols (e.g., via Fischer esterification).

  • Amidation with amines to form amides.

  • Oxidation to form α,β-unsaturated acids or decarboxylation under thermal stress .

Pyrazole Ring Interactions

The phenylpyrazole ring may undergo electrophilic substitution (e.g., nitration, bromination) or participate in coordination chemistry with metal ions.

Key Reaction Mechanisms

Reaction TypeMechanismConditions/Reagents
Amide Hydrolysis Acidic/basic catalysisHCl/H₂O or NaOH/H₂O
Ketone Reduction Nucleophilic additionNaBH₄, LiAlH₄, or catalytic hydrogenation
Esterification Acid-catalyzed nucleophilic attackH₂SO₄, R-OH (e.g., methanol)
Pyrazole Substitution Electrophilic substitutionNO₂⁻/H₂SO₄ (nitration), Br₂/H₂O

Stability and Side Reactions

  • Thermal Stability : The compound may undergo decarboxylation or β-keto elimination due to the proximity of the ketone and carboxylic acid groups.

  • Oxidation : The pyrazole ring or phenyl group may oxidize under strong oxidizing agents (e.g., KMnO₄), though specific data are not available.

  • Enzymatic Metabolism : The amide bond could be cleaved by proteases or amidases, depending on biological context .

Analytical and Synthetic Considerations

  • Synthesis : Likely involves multi-step processes, such as:

    • Formation of the amide bond via coupling reagents (e.g., EDC/HOBt).

    • Introduction of the phenylpyrazole moiety via nucleophilic substitution or cross-coupling.

  • Purification : Could utilize chromatographic methods (e.g., HPLC) or crystallization due to its polar functional groups.

Comparative Analysis with Analogous Compounds

CompoundFunctional GroupsReactivity Highlights
1,5-Dimethyl-3-oxo-2-phenylpyrazole Pyrazole, ketoneAnti-inflammatory via COX enzyme inhibition
4-Aminoantipyrine Amino group, carbonylAnalgesic activity via CNS targets
Phenylpyrazole derivatives Pyrazole, substituentsAgrochemical applications

The target compound’s unique combination of a hexanoic acid backbone and phenylpyrazole-amino linkage suggests distinct reactivity compared to simpler analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. The IC50 values for some derivatives ranged from 1.9 to 7.52 μg/mL, indicating potent activity against these cell lines .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. A series of pyrazole derivatives were synthesized and tested for their ability to scavenge free radicals, showing promising results in inhibiting oxidative stress-related damage. The radical scavenging activity was assessed using various assays, including DPPH and nitric oxide scavenging methods .

Anti-inflammatory Effects

Research indicates that compounds with a similar structural framework exhibit anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

Biological Mechanisms

The biological mechanisms underlying the activities of 2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid are primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in cancer proliferation and inflammation.
  • Modulation of Signaling Pathways : These compounds can modulate pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Case Studies

Study ReferenceObjectiveFindings
Evaluate anticancer activityCompounds showed IC50 values between 1.9–7.52 μg/mL against HCT-116 cells.
Assess antioxidant propertiesDerivatives exhibited significant free radical scavenging activity across multiple assays.
Investigate anti-inflammatory effectsCompounds demonstrated inhibition of inflammatory markers in vitro.

Mechanism of Action

The mechanism of action of 2-{2-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]ETHYL}HEXANOIC ACID involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound vs. (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester ()
  • Key Differences :
    • Functional Groups : The target compound contains a carboxylic acid , whereas the analog in is a methyl ester with trifluoromethyl (-CF₃) substituents and a pyridine ring.
    • Molecular Weight : The analog (531 g/mol) is significantly heavier due to trifluoromethyl groups and additional aromatic rings.
    • Polarity : The ester group reduces polarity compared to the carboxylic acid, as evidenced by the analog’s shorter HPLC retention time (0.88 minutes ) in a lipophilic method .
Target Compound vs. 1-Pyrrolidinecarboxylic Acid, 2-[1-(Methylsulfonyl)-3-oxo-3-[(2-phenylethyl)amino]propyl]-, 1,1-Dimethylethyl Ester ()
  • Key Differences: Backbone: The analog (C₂₁H₃₂N₂O₅S, MW 424.55) has a pyrrolidinecarboxylic acid core with a tert-butyl ester and methylsulfonyl group, whereas the target uses a hexanoic acid chain. Polarity: The sulfonyl group and tert-butyl ester lower PSA (92.78 Ų) compared to the target’s carboxylic acid (~100 Ų), suggesting reduced solubility but improved membrane permeability .
Target Compound vs. 6-({[3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetyl}amino)hexanoic Acid ()
  • Key Differences: Aromatic System: The analog (C₁₈H₂₀FN₃O₄, MW 361.37) features a pyridazinone ring with a 4-fluorophenyl group, contrasting with the target’s phenylpyrazole. Electron Effects: Fluorine’s electron-withdrawing nature may enhance binding affinity in certain targets compared to the phenylpyrazole’s neutral aromatic system .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) PSA (Ų) Key Functional Groups HPLC Retention Time (min)
Target Compound 316.38 ~100 Carboxylic acid, phenylpyrazole N/A
(R)-2-Methyl-1-(3-oxo-...) () 531.00 N/A Ester, trifluoromethyl, pyridine 0.88
1-Pyrrolidinecarboxylic acid... () 424.55 92.78 Sulfonyl, tert-butyl ester N/A
6-({...}hexanoic acid () 361.37 ~110 Fluorophenyl, pyridazinone N/A
  • Solubility : The target’s carboxylic acid improves aqueous solubility over esters () but may limit blood-brain barrier penetration.
  • Metabolic Stability : Trifluoromethyl groups () enhance metabolic resistance, while tert-butyl esters () may act as prodrugs requiring hydrolysis .

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